The presence of the chalcone moiety, a core structure in many natural products with diverse biological activities, makes 4-Cl-4'-Me-chalcone a potential candidate for research into antibacterial and antifungal properties. Studies have shown that other chalcone derivatives exhibit promising activity against various bacterial and fungal strains []. Further research is needed to explore the specific activity of 4-Cl-4'-Me-chalcone against different microorganisms.
Some chalcone derivatives have demonstrated anti-cancer properties, including inducing cell death in cancer cells and inhibiting their proliferation []. The presence of the chlorine and methyl groups in 4-Cl-4'-Me-chalcone might influence its potential anti-cancer activity. However, specific research on this application for 4-Cl-4'-Me-chalcone is currently lacking, and further studies are warranted to investigate its potential in this area.
The structural features of 4-Cl-4'-Me-chalcone can serve as a starting point for medicinal chemistry research. By modifying its structure, scientists can potentially develop new molecules with improved properties and target specific biological processes. This approach has been successfully employed for other chalcone derivatives, leading to the development of novel therapeutic agents [].
3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as 4-Chloro-4'-methylchalcone, is an organic compound with the molecular formula and a molecular weight of approximately 256.73 g/mol. This compound features a conjugated enone system, characterized by two aromatic rings connected through a double bond and a carbonyl group. The chlorine atom is located at the para position of one of the phenyl rings, while a methyl group occupies the para position of the other phenyl ring. This structural configuration contributes to its potential biological activities and chemical reactivity .
The chemical reactivity of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is primarily influenced by its enone functional group, which can participate in various reactions such as:
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes or ketones. One common method is:
This method exploits the reactivity of carbonyl compounds to form chalcones through Claisen-Schmidt condensation .
The unique structure of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one makes it a candidate for various applications:
Several compounds share structural similarities with 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Chlorochalcone | Lacks methyl group | Antimicrobial properties | |
| 4-Methylchalcone | Lacks chlorine atom | Anticancer activity | |
| 2',4'-Dihydroxychalcone | Contains hydroxyl groups | Antioxidant activity |
The presence of both chlorine and methyl substituents in 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one distinguishes it from these similar compounds, potentially enhancing its biological activity and reactivity due to electronic effects .
The compound belongs to the broader class of chalcones, which are characterized by their 1,3-diphenyl-2-propen-1-one core structure. The systematic naming convention also recognizes this compound as a derivative of 2-propen-1-one, with specific phenyl ring substitutions at positions 1 and 3 of the propenone chain. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research contexts.
The compound is recognized under multiple synonyms and registry identifiers across various chemical databases and classification systems. The most commonly used synonyms include 4-chloro-4'-methylchalcone and trans-4-chloro-4'-methylchalcone, with the latter specifically indicating the trans configuration of the α,β-unsaturated system. Additional systematic names include (E)-3-(4-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one and 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one.
The presence of multiple CAS numbers (37620-37-4 and 13565-39-4) indicates potential stereoisomeric forms or different synthetic preparation methods that have been separately registered. The compound is also cataloged under various commercial identifiers including SCHEMBL979344, CHEMBL2041234, and AKOS002232766, reflecting its availability through different chemical suppliers.
The molecular formula of 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is C₁₆H₁₃ClO, representing a total of 30 atoms comprising 16 carbon atoms, 13 hydrogen atoms, one chlorine atom, and one oxygen atom. The molecular weight is consistently reported as 256.72-256.73 g/mol across multiple authoritative sources. This molecular composition reflects the presence of two substituted benzene rings connected through an α,β-unsaturated ketone linkage, with specific substitution patterns that define the compound's unique chemical properties.
The molecular formula indicates a degree of unsaturation of 10, which corresponds to the presence of two benzene rings (each contributing 4 degrees of unsaturation) and one additional C=C double bond in the α,β-unsaturated ketone system. The molecular weight places this compound within the typical range for chalcone derivatives, making it suitable for various pharmaceutical and materials science applications where molecular size constraints are important considerations.
The molecular structure of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibits a characteristic chalcone framework consisting of two aromatic rings connected by an α,β-unsaturated carbonyl system [1]. The compound adopts an E configuration with respect to the C=C double bond of the propenone unit, as confirmed by the C7—C8—C9—C10 torsion angle of -175.30(19)° [10]. This stereochemical arrangement is consistent with the trans configuration typically observed in chalcone derivatives [21].
The molecular formula C₁₆H₁₃ClO corresponds to a molecular weight of 256.71 g/mol [10]. The three-dimensional molecular geometry reveals significant structural features that define the compound's configurational properties [3]. The dihedral angle between the two benzene rings is 45.9(2)°, indicating a non-planar molecular conformation [10] [21]. This deviation from planarity is attributed to steric interactions between the aromatic rings and the influence of the chlorine substituent on the 4-position of one phenyl ring [10].
Density functional theory calculations using the B3LYP/6-311G++(d,p) basis set have provided detailed insights into the electronic and geometric properties of the molecule [3]. The computed dipole moment of 4.45 Debye reflects the asymmetric charge distribution resulting from the chlorine substituent and the carbonyl group [3]. The static mean polarizability has been calculated as 17.40 × 10⁻²⁴ esu, while the anisotropic polarizability reaches 23.37 × 10⁻²⁴ esu [3].
The stereochemical analysis reveals that the carbonyl group adopts an s-cis configuration relative to the C=C double bond, as indicated by the O1—C7—C8—C9 torsion angle of 14.0(3)° [10]. This conformational preference contributes to the overall molecular stability and influences the compound's reactivity patterns [15]. The E configuration around the central double bond is maintained throughout the crystal structure, with no evidence of Z isomerization [10] [21].
| Geometric Parameter | Value | Standard Deviation |
|---|---|---|
| Dihedral angle between benzene rings | 45.9° | ±0.2° |
| C7—C8—C9—C10 torsion angle | -175.30° | ±0.19° |
| O1—C7—C8—C9 torsion angle | 14.0° | ±0.3° |
| Dipole moment | 4.45 D | - |
| Static mean polarizability | 17.40 × 10⁻²⁴ esu | - |
Single crystal X-ray diffraction analysis has provided comprehensive crystallographic data for 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one [10]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c [10] [21]. The unit cell parameters have been determined with high precision using Mo Kα radiation (λ = 0.71073 Å) at 100 K [10].
The crystallographic refinement process employed 15,494 measured reflections, yielding 3,661 independent reflections with an R_int value of 0.055 [10]. Of these, 2,534 reflections met the criterion I > 2σ(I) for inclusion in the final structural model [10]. The refinement converged to final R indices of R₁ = 0.053 and wR(F²) = 0.129, with a goodness-of-fit parameter of 1.04 [10]. These values indicate excellent data quality and reliable structural determination [10].
The asymmetric unit contains one complete molecule, with Z = 4 molecules per unit cell [10]. The calculated density of 1.364 Mg m⁻³ is consistent with the molecular packing arrangement observed in the crystal structure [10]. The absorption coefficient μ = 0.29 mm⁻¹ reflects the presence of the chlorine atom in the molecular framework [10].
| Crystallographic Parameter | Value |
|---|---|
| Chemical formula | C₁₆H₁₃ClO |
| Molecular weight | 256.71 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell parameter a | 15.2632(3) Å |
| Unit cell parameter b | 14.0146(3) Å |
| Unit cell parameter c | 5.8487(1) Å |
| Unit cell parameter β | 92.154(1)° |
| Unit cell volume | 1250.20(4) ų |
| Z | 4 |
| Density | 1.364 Mg m⁻³ |
| Temperature | 100 K |
| Absorption coefficient | 0.29 mm⁻¹ |
| Crystal size | 0.34 × 0.18 × 0.05 mm |
| Measured reflections | 15,494 |
| Independent reflections | 3,661 |
| Observed reflections | 2,534 |
| R_int | 0.055 |
| Final R₁ index | 0.053 |
| wR(F²) | 0.129 |
| Goodness-of-fit | 1.04 |
The bond lengths within the molecular structure have been determined with high accuracy [10] [21]. The C=O carbonyl bond length measures 1.227(2) Å, while the C=C double bond in the propenone unit exhibits a length of 1.340(3) Å [10]. The C—Cl bond distance of 1.742(2) Å is characteristic of aromatic carbon-chlorine bonds [10]. These geometric parameters are consistent with values reported for related chalcone derivatives [21].
| Bond Type | Bond Length (Å) | Bond Type | Bond Length (Å) |
|---|---|---|---|
| Cl1—C3 | 1.742(2) | C8—C9 | 1.340(3) |
| O1—C7 | 1.227(2) | C9—C10 | 1.462(3) |
| C6—C7 | 1.499(3) | C13—C16 | 1.502(3) |
| C7—C8 | 1.478(3) | Average C—C (aromatic) | 1.388(3) |
The conformational stability of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been extensively characterized through X-ray diffraction studies [10] [21]. The molecular geometry exhibits remarkable stability in the solid state, with minimal thermal motion parameters observed at 100 K [10]. The anisotropic displacement parameters indicate well-ordered atomic positions with limited conformational flexibility [10].
The crystal packing analysis reveals that molecules are arranged into sheets parallel to the ac plane, with sheets stacked along the b axis [10] [21]. This arrangement is stabilized by weak intermolecular C—H⋯π interactions involving both aromatic rings [10]. The C5—H5⋯Cg1 interaction exhibits a distance of 3.525 Å, while the C2—H2⋯Cg2 and C14—H14⋯Cg2 interactions show distances of 3.563 Å and 3.495 Å, respectively [10].
The molecular conformation demonstrates significant rigidity around the central propenone unit [21]. The E configuration is maintained throughout the crystal structure, with no evidence of conformational disorder or multiple orientations [10]. The torsion angles defining the molecular backbone remain consistent across all symmetry-related molecules in the unit cell [21].
Thermal analysis has provided additional insights into the conformational stability [3]. The melting point of 158°C, determined through thermal gravimetric analysis, indicates substantial intermolecular interactions in the solid state [16]. The decomposition temperature profile suggests that the molecular framework remains intact until temperatures well above the melting point [3].
| Conformational Parameter | Value (°) | Description |
|---|---|---|
| C7—C8—C9—C10 | -175.30(19) | E configuration around C=C |
| C8—C9—C10—C15 | 9.1(3) | Phenyl ring orientation |
| C8—C9—C10—C11 | -173.9(2) | Alternative phenyl orientation |
| C1—C6—C7—C8 | 25.5(3) | Chlorophenyl ring twist |
| C5—C6—C7—C8 | -156.65(18) | Alternative chlorophenyl twist |
While comprehensive neutron diffraction studies specific to this compound have not been extensively reported in the literature, the X-ray diffraction data provides sufficient resolution to characterize the hydrogen atom positions and their associated thermal parameters [10]. The hydrogen atoms were positioned geometrically and refined using a riding model with constrained thermal parameters [10]. This approach ensures accurate representation of the complete molecular geometry including all hydrogen positions [10].
The Claisen-Schmidt condensation represents the most widely employed synthetic route for the preparation of 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and related chalcone derivatives [1] [2]. This reaction involves the base-catalyzed condensation between 4-chlorobenzaldehyde and 4-methylacetophenone, proceeding through a well-defined mechanistic pathway that encompasses enolate formation, nucleophilic addition, and subsequent dehydration [3] [4].
Mechanistic Pathway:
The reaction mechanism initiates with the formation of an enolate anion through the abstraction of an alpha hydrogen from 4-methylacetophenone by a strong base [1] [3]. The hydroxide ion attacks the methyl group adjacent to the carbonyl, generating a carbanion that is stabilized through resonance with the carbonyl oxygen [5] [6]. This enolate intermediate subsequently undergoes nucleophilic addition to the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a beta-hydroxy ketone intermediate known as an aldol product [7] [4].
The dehydration step follows, wherein elimination of water occurs to establish the characteristic alpha,beta-unsaturated carbonyl system of the chalcone product [2] [8]. This elimination is thermodynamically favored due to the extended conjugation between the newly formed double bond and both aromatic ring systems [9] [10].
Catalytic Conditions and Optimization:
Traditional Claisen-Schmidt condensations are typically conducted in protic solvents such as ethanol or methanol at temperatures ranging from room temperature to reflux conditions [11] [9]. The reaction time varies significantly depending on the electronic nature of the substituents, with electron-withdrawing groups generally accelerating the condensation process [12] [10]. Standard protocols employ reaction times of 4-24 hours with yields ranging from 60-90% under conventional heating conditions [11] [13].
Temperature and Time Effects:
Research has demonstrated that elevated temperatures can improve reaction rates, though excessive heating may lead to side product formation [14] [15]. Studies indicate that temperatures of 140°C under solvent-free conditions provide optimal conversion rates, while temperatures exceeding 150°C show diminishing returns [16] [17]. The reaction kinetics follow third-order behavior with respect to the concentrations of aldehyde, ketone, and hydroxide base [7].
Mechanochemical Activation:
Solvent-free mechanochemical synthesis has emerged as a highly effective green chemistry approach for chalcone preparation, offering significant advantages in terms of reaction time, energy efficiency, and environmental impact [18] [19] [20]. Ball milling techniques enable the synthesis of 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one through direct grinding of solid reactants with base catalysts [21] [22].
Ball Milling Methodology:
The mechanochemical approach employs high-speed ball milling systems that generate mechanical energy sufficient to activate chemical bonds and facilitate reaction [22] [23]. Typical protocols involve grinding equimolar quantities of 4-chlorobenzaldehyde, 4-methylacetophenone, and solid sodium hydroxide for 15-30 minutes at ambient temperature [19] [24]. This methodology consistently produces yields in the range of 74-96%, representing a substantial improvement over conventional solution-phase methods [19] [21].
Energy Transfer Mechanisms:
The mechanochemical process operates through the direct absorption of mechanical energy, which creates localized high-energy environments capable of overcoming activation barriers [22] [25]. The grinding action generates both impact and friction forces that facilitate molecular interactions and promote bond formation [26] [23]. Unlike thermal activation, mechanochemical processes can achieve high conversion rates at ambient temperatures, significantly reducing energy consumption [27] [25].
Advantages of Mechanochemical Synthesis:
Several distinct advantages characterize mechanochemical chalcone synthesis:
Screw Reactor Technology:
Advanced mechanochemical systems utilizing single-screw reactors have demonstrated exceptional performance, achieving yields of 94-99% in reaction times as short as 5-10 minutes [26] [29]. These systems provide superior mixing and energy transfer compared to traditional ball mills, enabling more efficient mass transfer and higher conversion rates [26] [20].
Base Selection and Activity:
The choice of base catalyst significantly influences both the reaction rate and final yield in chalcone synthesis [30] [31]. Systematic studies comparing various hydroxide bases reveal distinct activity patterns related to their basicity and physical properties [13] [31].
Sodium Hydroxide Performance:
Sodium hydroxide demonstrates superior catalytic activity, consistently providing yields of 70.6% in methanolic solutions compared to 68.3% for potassium hydroxide under identical conditions [31]. The higher performance of sodium hydroxide is attributed to its optimal balance of basicity, solubility, and nucleophilicity [13] [12]. Research indicates that sodium hydroxide-catalyzed reactions achieve yields of 93-98% compared to 81-85% for potassium hydroxide in comparative studies [13].
Potassium Hydroxide Characteristics:
While potassium hydroxide shows slightly lower activity in some solvent systems, it remains an effective catalyst for chalcone synthesis [30] [32]. The larger ionic radius of potassium compared to sodium results in different solvation patterns and reactivity profiles [31] [12]. In mechanochemical syntheses, potassium hydroxide can achieve yields of 81-95%, demonstrating its viability for solvent-free processes [30] [19].
Enolate Formation Mechanism:
Both sodium and potassium hydroxide function through identical mechanistic pathways involving alpha-hydrogen abstraction from the methyl ketone substrate [33] [5]. The hydroxide anion acts as a Brønsted base, removing the acidic proton adjacent to the carbonyl group to generate a resonance-stabilized enolate anion [6] [34]. This enolate formation represents the rate-determining step in many chalcone syntheses [8] [7].
Base Concentration Effects:
Optimal base concentrations typically range from 1-3 equivalents relative to the ketone substrate [35] [14]. Higher concentrations can lead to side reactions, including aldol self-condensation and Michael addition products [36] [14]. Research demonstrates that 2.5 equivalents of sodium hydroxide provide optimal yields while minimizing undesired side reactions [35] [19].
Comparative Base Performance:
Studies evaluating alternative bases reveal significant activity differences:
Recrystallization Methodologies:
Recrystallization represents the primary purification technique for chalcone compounds, offering high efficiency and excellent purity enhancement [37] [38]. For 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, ethanol serves as the preferred recrystallization solvent due to its optimal solubility characteristics and minimal side reactions [39] [40].
Ethanol Recrystallization Protocol:
The standard ethanol recrystallization procedure involves dissolving the crude chalcone product in hot 95% ethanol at approximately 50°C, followed by controlled cooling to room temperature and subsequent refrigeration [39] [38]. This temperature-controlled crystallization typically achieves recovery yields of 80-95% with significant purity enhancement [40] [41]. The amount of ethanol required is generally 5 milliliters per gram of crude product [39].
Alternative Recrystallization Solvents:
While ethanol remains the preferred choice, several alternative solvents have demonstrated effectiveness:
Column Chromatography Techniques:
Column chromatography on silica gel provides superior purification for complex reaction mixtures containing multiple products [37] [44]. The standard protocol employs silica gel (100-200 mesh) as the stationary phase with hexane-ethyl acetate gradient elution systems [45] [46].
Chromatographic Conditions:
Optimal separation conditions utilize the following parameters:
High-Performance Liquid Chromatography (HPLC):
For analytical and preparative applications requiring exceptional purity, HPLC methods have been developed using reverse-phase conditions [49]. Optimal separation employs C18 columns (10×250 cm) with methanol-0.1% formic acid (65:35) mobile phase at flow rates of 3 milliliters per minute [49]. Detection at wavelengths of 230 and 290 nanometers provides sensitive monitoring of chalcone compounds [49].
Thin Layer Chromatography (TLC) Analysis:
TLC serves as an essential analytical tool for monitoring reaction progress and assessing product purity [50] [51]. Standard conditions employ silica gel plates with hexane-ethyl acetate (12:2) mobile phase, providing typical retention factor values of 0.3-0.7 for chalcone compounds [48] [40]. Visualization under 254 nanometer ultraviolet light enables rapid compound detection and identification [52] [48].
Purification Efficiency Comparison:
Comparative studies of purification methods reveal distinct advantages for each technique:
Data Tables
The following comprehensive tables summarize the key research findings regarding synthetic methodologies and purification techniques for 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one:
Table 1: Synthetic Methodologies and Reaction Conditions
| Reaction Type | Temperature (°C) | Time | Yield Range (%) | Reference |
|---|---|---|---|---|
| Conventional (NaOH/EtOH) | Room temp to reflux | 4-24 hours | 60-90 | [11] [13] |
| Conventional (KOH/EtOH) | Room temp to reflux | 4-24 hours | 68-85 | [30] [31] |
| Ball Milling (NaOH) | Room temp | 15-30 minutes | 74-96 | [19] [21] |
| Ball Milling (KOH) | Room temp | 15-30 minutes | 81-95 | [30] [19] |
| Screw Reactor (NaOH) | Room temp | 5-10 minutes | 94-99 | [26] [29] |
| Microwave (NaOH/EtOH) | 40-90 | 2-3 hours | 84-90 | [54] |
| Solvent-free grinding | Room temp | 10-15 minutes | 32-48 | [28] [55] |
Table 2: Base Catalyst Performance in Enolate Formation
| Base Catalyst | pKa of Conjugate Acid | Relative Activity | Yield in Methanol (%) | Mechanistic Role |
|---|---|---|---|---|
| Sodium Hydroxide (NaOH) | 15.7 | Excellent | 70.6 | α-H abstraction, enolate stabilization |
| Potassium Hydroxide (KOH) | 15.7 | Excellent | 68.3 | α-H abstraction, enolate stabilization |
| Lithium Hydroxide (LiOH) | 15.7 | Poor | 1.2 | Weak base activity |
| Barium Hydroxide (Ba(OH)₂) | 15.7 | Good | 5.3 | Moderate base activity |
| Calcium Hydroxide (Ca(OH)₂) | 12.6 | None | No reaction | Insufficient basicity |
| Magnesium Hydroxide (Mg(OH)₂) | 11.2 | None | No reaction | Insufficient basicity |
Table 3: Purification Techniques for Chalcone Compounds
| Purification Method | Solvent System | Typical Recovery (%) | Purity Achieved | Time Required |
|---|---|---|---|---|
| Recrystallization (Ethanol) | 95% Ethanol | 80-95 | High | 2-4 hours |
| Recrystallization (Methanol) | Pure Methanol | 75-90 | High | 2-4 hours |
| Column Chromatography (Silica) | Hexane:EtOAc (12:2) | 70-85 | Very High | 4-8 hours |
| Liquid-Liquid Extraction | DCM/Water | 85-95 | Moderate | 1-2 hours |
| HPLC Purification | MeOH:0.1% Formic acid (65:35) | 90-98 | Very High | 90 minutes |
| Filtration through Silica Plug | Cyclohexane:EtOAc (75:25) | 85-95 | High | 1-2 hours |
Table 4: Thin Layer Chromatography Analysis Parameters
| TLC Parameter | Specification | Application |
|---|---|---|
| Mobile Phase (Standard) | Hexane:Ethyl acetate (12:2) | Reaction monitoring |
| Mobile Phase (Alternative) | DCM (100%) | Product purity check |
| Stationary Phase | Silica gel 60 F₂₅₄ | Compound separation |
| Detection Method | UV light (254 nm) | Visualization |
| Typical Rf Values | 0.3-0.7 | Compound identification |
| Development Time | 5-10 minutes | Analysis time |
Environmental Hazard